7-Bromobenzo[d]isothiazol-3(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrNOS |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
7-bromo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10) |
InChI Key |
FUYYBMUIIAJQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SNC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Bromobenzo D Isothiazol 3 2h One and Its Analogues
Intramolecular Cyclization Approaches to the Benzo[d]isothiazol-3(2H)-one Core
Intramolecular cyclization is a key strategy for constructing the benzo[d]isothiazol-3(2H)-one scaffold, frequently starting from 2-mercaptobenzamides or their derivatives. nih.gov These methods primarily focus on the formation of the crucial N–S bond. nih.gov
Oxidative Dehydrogenative Cyclization Protocols
Oxidative dehydrogenative cyclization represents a prominent method for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. This approach involves the coupling of N-H and S-H bonds with the concomitant formation of an N-S bond, often utilizing an oxidant. nih.gov
One notable protocol employs a cobalt phthalocyanine (B1677752) sulfonate (CoPcS) catalyst under an oxygen (O₂) atmosphere. researchgate.netresearchgate.net In this system, Co(II) is initially oxidized to Co(III) by O₂. The Co(III) species then oxidizes the 2-mercaptobenzamide starting material to a thiyl radical intermediate. Subsequent intramolecular nucleophilic attack by the nitrogen atom on the sulfur atom under an O₂ atmosphere yields the final benzo[d]isothiazol-3(2H)-one product. researchgate.net
Another effective method utilizes potassium bromide (KBr) as a catalyst under an O₂ atmosphere. researchgate.net Additionally, copper(I)-catalyzed intramolecular N-S bond formation has been developed, also using O₂ as the oxidant, to produce various benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov This copper-catalyzed reaction demonstrates high functional group tolerance and can be performed on a gram scale. organic-chemistry.org
Selectfluor, a commercially available and stable solid, has also been employed in a metal-free approach for the intramolecular N-S bond formation to access benzisothiazol-3-ones. researchgate.netscilit.comconsensus.app This method is notable for its efficiency and good functional group compatibility. scilit.com The reaction is believed to proceed through a sequential N-S bond formation and C-S bond cleavage process. researchgate.net
Table 1: Selected Oxidative Dehydrogenative Cyclization Protocols for Benzo[d]isothiazol-3(2H)-ones
| Catalyst/Reagent | Oxidant | Starting Material | Key Features |
| CoPcS | O₂ | 2-Mercaptobenzamides | Efficient and versatile. researchgate.netresearchgate.net |
| KBr | O₂ | 2-Mercaptobenzamides | Catalytic system. researchgate.net |
| Cu(I) salts | O₂ | 2-Mercaptobenzamides | Excellent yields, high functional group tolerance, gram-scale synthesis. nih.govorganic-chemistry.org |
| Selectfluor | - | 2-Alkylthiobenzamides | Metal-free, sequential N-S bond formation and C-S bond cleavage. researchgate.netscilit.com |
Metal-Catalyzed Intramolecular N–S Bond Formation Strategies
Metal-catalyzed reactions are pivotal in the formation of the N-S bond in benzo[d]isothiazol-3(2H)-ones. Copper catalysts are frequently employed for this transformation. For instance, a copper-catalyzed intramolecular dehydrogenative cyclization forms a new nitrogen-sulfur bond through N-H/S-H coupling. organic-chemistry.org This method is tolerant of various functional groups and is suitable for large-scale synthesis. organic-chemistry.org
In a different approach, 2-halobenzamides can be reacted with elemental sulfur in a one-pot process under copper catalysis to yield N-substituted benzisothiazolones. researchgate.net The yields of these reactions are dependent on the nature of the starting amide and can be quite high. researchgate.net
Iron has also been utilized as a catalyst. An Fe(III) dithiolate complex can catalyze the intramolecular N-S bond formation from disulfide precursors through O₂ activation at room temperature. researchgate.net Interestingly, the catalytic performance can be enhanced by replacing O₂ with a milder oxygen donor oxidant like trimethylamine (B31210) N-oxide (ONMe₃). researchgate.net
Table 2: Metal-Catalyzed Intramolecular N-S Bond Formation
| Metal Catalyst | Substrate | Key Features |
| Copper | 2-Mercaptobenzamides | Dehydrogenative cyclization via N-H/S-H coupling. organic-chemistry.org |
| Copper | 2-Halobenzamides and Sulfur | One-pot synthesis of N-substituted derivatives. researchgate.net |
| Iron (Fe(III) dithiolate) | Disulfide precursors | O₂ activation at room temperature. researchgate.net |
Electrochemical Synthesis Methods for Benzo[d]isothiazol-3(2H)-ones
Electrochemical methods offer a green and sustainable alternative for the synthesis of benzo[d]isothiazol-3(2H)-ones. researchgate.net These methods avoid the use of chemical oxidants and often proceed under mild conditions. researchgate.net
An electrochemical dehydrogenative cyclization protocol has been developed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides via intramolecular N-S bond formation. researchgate.netresearchgate.net This reaction is conducted through constant-current electrolysis in an undivided cell, generating hydrogen gas as the only byproduct. nih.gov The process involves the oxidation of the 2-mercaptobenzamide at the anode to form a disulfide intermediate, which then undergoes further reaction to yield the final cyclized product. nih.gov The use of tetrabutylammonium (B224687) bromide as an additive can lead to moderate to good yields of various benzo[d]isothiazol-3(2H)-ones. nih.govresearchgate.net
Intermolecular Coupling Strategies for Benzo[d]isothiazol-3(2H)-one Ring Construction
In addition to intramolecular cyclization, intermolecular strategies provide a versatile route to the benzo[d]isothiazol-3(2H)-one core. These methods typically involve the reaction of 2-halobenzamides with a sulfur source, facilitated by a transition-metal catalyst. nih.gov
A notable example is the copper-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur (S₈). nih.gov This protocol involves a sequence of C-S bond formation followed by N-S bond cyclization to afford benzo[d]isothiazol-3(2H)-ones in moderate to good yields. nih.gov Other sulfur sources like potassium thiocyanate (B1210189) (KSCN) and carbon disulfide (CS₂) can also be employed in similar transition-metal-catalyzed intermolecular reactions. nih.gov
A two-step, one-pot reaction strategy starting from thiosalicylic acid has also been developed for the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones. nih.gov This method involves the initial conversion of thiosalicylic acid to 2-chlorosulfenylbenzoyl chloride, which then reacts with primary amines to give the desired products in excellent yields. nih.gov
Regioselective Bromination Techniques for 7-Bromobenzo[d]isothiazol-3(2H)-one
The introduction of a bromine atom at the 7-position of the benzo[d]isothiazol-3(2H)-one ring is a crucial step for accessing the target compound.
Direct Bromination Approaches
While specific literature on the direct bromination of the parent benzo[d]isothiazol-3(2H)-one to selectively yield the 7-bromo derivative is not extensively detailed in the provided search results, the synthesis of related brominated heterocyclic compounds often involves electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the electronic properties of the heterocyclic ring and any existing substituents. For the synthesis of a related compound, 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one, a multi-step synthesis starting from bromazepam has been described. researchgate.net This suggests that for complex molecules, a de novo synthesis from a pre-brominated precursor might be a more common strategy than direct bromination of the final heterocycle.
Bromination Utilizing N-Bromosuccinimide (NBS) and Related Reagents
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic and heteroaromatic systems. wikipedia.orgmasterorganicchemistry.com Its application in the synthesis of this compound involves the direct bromination of the parent benzo[d]isothiazol-3(2H)-one scaffold. NBS serves as a convenient and solid source of electrophilic bromine, offering advantages in handling and reaction control compared to liquid bromine. masterorganicchemistry.com
The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The benzo[d]isothiazol-3(2H)-one ring system, while containing deactivating groups, can still undergo substitution, and the position of bromination is directed by the existing substituents. For electron-rich aromatic compounds, NBS can effectively introduce a bromine atom, often with the use of a suitable solvent. youtube.com In some cases, particularly for less reactive substrates, an acid catalyst is employed to enhance the electrophilicity of the bromine. wikipedia.org
The choice of solvent is critical and can significantly influence the reaction's outcome, with halogenated solvents or aprotic polar solvents often being employed. nih.govgoogle.com For instance, the bromination of aromatic rings with NBS has been successfully carried out in solvents like carbon tetrachloride, acetonitrile, and even under harsher conditions using concentrated sulfuric acid for particularly deactivated rings. google.comresearchgate.netresearchgate.net The reaction is initiated by the generation of a bromine radical (Br•) or a polarized Br-N bond that delivers Br+. wikipedia.org The Wohl-Ziegler reaction, a radical substitution at allylic and benzylic positions, represents a different reactivity profile for NBS and is typically initiated by light or a radical initiator. wikipedia.orgyoutube.com For the synthesis of the target compound, conditions favoring electrophilic aromatic substitution are required.
Table 1: General Conditions for Aromatic Bromination with NBS
| Reagent System | Substrate Type | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| NBS / Acid Catalyst | Carbonyl Derivatives | Acid catalysis | High-yielding with few side-products | wikipedia.org |
| NBS / Solvent | Electron-rich aromatics | Aprotic solvents (e.g., DME, MeCN) | Avoids competing reactions like ring bromination in some cases | nih.gov |
| NBS / H₂SO₄ | Deactivated aromatics | Concentrated acid, room temperature | Harsher conditions for less reactive substrates | researchgate.net |
Related reagents such as N-bromosaccharin have also been developed and used as oxidizing and brominating agents, demonstrating high chemoselectivity in various transformations. organic-chemistry.org
High-Valent Iodine Reagent-Mediated Bromination
In recent years, hypervalent iodine reagents have gained prominence as powerful tools in organic synthesis due to their low toxicity, ready availability, and ease of handling. organic-chemistry.org These compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), serve as effective mediators for bromination reactions under mild conditions. organic-chemistry.orgnih.gov Their reactivity often parallels that of transition metals, involving processes like ligand exchange and reductive elimination. rsc.org
The bromination of aromatic compounds using this methodology typically involves the reaction of the substrate with a hypervalent iodine reagent in the presence of a bromide source, such as sodium bromide (NaBr) or tetrabutylammonium bromide (TBAB). nih.govnih.gov The hypervalent iodine compound oxidizes the bromide salt to generate a highly electrophilic bromine species in situ, which then undergoes electrophilic aromatic substitution with the benzo[d]isothiazol-3(2H)-one core.
This method offers several advantages, including:
Mild Reaction Conditions: The reactions are often carried out at room temperature, which improves functional group tolerance. nih.gov
High Selectivity: By carefully choosing the iodine reagent, bromine source, and solvent, high regioselectivity can be achieved. organic-chemistry.orgnih.gov
Environmental Benignity: The iodine-containing byproducts are generally less toxic than those from heavy metal reagents, and can often be recovered and re-oxidized, making the process more sustainable. acs.org
Research has shown that the combination of PIDA with NaBr in a solvent system like acetonitrile/water can effectively generate α,α-dibromoketones from terminal alkynes, showcasing the powerful oxidizing nature of this system which can be harnessed for aromatic bromination. nih.govnih.gov For the bromination of electron-rich aromatic ethers, hypervalent iodine reagents facilitate substitution through the formation of a radical cation species. acs.org
Table 2: Examples of High-Valent Iodine Reagent Systems for Bromination
| Iodine Reagent | Bromine Source | Substrate Type | Key Advantages | Reference(s) |
|---|---|---|---|---|
| PIDA | NaBr / TBAB | Alkynes, Aromatics | Mild conditions, high chemoselectivity | nih.govnih.gov |
| PhI(OAc)₂ | LiBr | Electron-rich aromatics | Fast reaction, regioselective monobromination | organic-chemistry.org |
| Iodosobenzene bis(trifluoroacetate) | - | Electron-rich aryl ethers | Radical cation mechanism | acs.org |
Precursor Chemistry and Starting Material Engineering for this compound Synthesis
The synthesis of this compound can be approached through two primary strategies: late-stage bromination of the pre-formed heterocyclic core or construction of the ring from a precursor that already contains the bromine atom.
The most common precursors for the benzo[d]isothiazol-3(2H)-one scaffold are 2-mercaptobenzamides. nih.gov The synthesis involves an intramolecular S-N bond formation via oxidative dehydrogenative cyclization. nih.govresearchgate.net Therefore, to synthesize the 7-bromo derivative, 3-bromo-2-mercaptobenzamide would be a key starting material. The synthesis of this precursor would likely start from a commercially available brominated toluene (B28343) or benzoic acid derivative.
Another significant pathway involves the use of 2-halobenzamides, which react with a sulfur source like elemental sulfur (S₈) or potassium thiocyanate (KSCN) in the presence of a transition-metal catalyst (e.g., copper salts) to form the benzo[d]isothiazol-3(2H)-one ring. nih.gov In this approach, a 2,3-dihalobenzamide (e.g., 3-bromo-2-iodobenzamide) would be a strategic precursor, where the more reactive halogen (iodine) participates in the C-S coupling, leaving the bromine intact. The reactivity order for the halogen in this cyclization is I > Br > Cl. nih.gov
Furthermore, methods starting from 2-(alkylthio)benzaldehydes have been developed, proceeding through an oxime intermediate which is then cyclized. google.com Engineering this route would require the synthesis of 3-bromo-2-(methylthio)benzaldehyde as the starting point. The synthesis of such precursors often involves multiple steps starting from simpler aromatic building blocks. nih.gov
Green Chemistry Principles and Sustainable Approaches in the Synthesis of Benzo[d]isothiazol-3(2H)-one Derivatives
The application of green chemistry principles to the synthesis of benzo[d]isothiazol-3(2H)-one and its analogues is an area of active research, aiming to reduce environmental impact and improve economic viability. rsc.org
Key sustainable strategies include:
Use of Green Catalysts: Research has explored using saccharin (B28170), a derivative of benzo[d]isothiazol-3(2H)-one, as an inexpensive, non-toxic, and reusable organocatalyst for various multi-component reactions, often under solvent-free conditions. researchgate.netnih.gov
Electrochemical Synthesis: Electrochemistry is emerging as a sustainable tool, using electricity as a clean redox agent to replace traditional chemical oxidants. nih.gov An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides has been reported for the synthesis of the benzo[d]isothiazol-3(2H)-one core, avoiding stoichiometric chemical oxidants. nih.gov
Recyclable Catalysts: The development of recyclable catalysts, such as nano-nickel ferrite (B1171679) (nano-NiFe₂O₄), for the cascade reaction of 2-halobenzamides with elemental sulfur represents a significant step towards sustainability. nih.gov
Atom Economy: Multi-component reactions (MCRs) are inherently green as they combine three or more reactants in a single step to form the product, maximizing atom economy and reducing waste. researchgate.net
Benign Solvents: The use of environmentally friendly solvents like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces the environmental footprint of the synthesis. nih.govresearchgate.net
These approaches, while often demonstrated for the parent scaffold, can be adapted for the synthesis of this compound by using appropriately substituted precursors.
Optimization of Reaction Conditions and Scalability Studies for Laboratory and Preparative Applications
The transition from a laboratory-scale discovery to a preparative-scale synthesis requires careful optimization of reaction conditions to ensure efficiency, safety, and reproducibility. For the synthesis of this compound and its analogues, several parameters are critical.
Optimization of Reaction Conditions:
Reagent Stoichiometry: The molar ratios of reactants, catalysts, and oxidants are fine-tuned to maximize yield and minimize side-product formation. For example, studies have shown that varying the amount of an oxidant like Oxone® can have a significant, non-linear effect on product yield. researchgate.net
Solvent and Temperature: The choice of solvent can dramatically affect reaction rates and selectivity. nih.gov Temperature control is crucial for managing reaction kinetics and preventing thermal decomposition of products or reagents.
Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time needed for completion, avoiding unnecessary energy consumption and potential side reactions from prolonged heating. researchgate.net
Scalability and Preparative Applications: A key goal of synthetic methodology is its applicability on a larger, preparative scale. Methods that are successful on a millimole scale must be robust enough to be scaled up to produce gram quantities or more. researchgate.net This involves addressing potential issues with heat transfer, mixing, and reagent addition that become more significant at larger volumes.
For purification on a laboratory and preparative scale, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) for enantiomeric compounds, is a powerful technique. researchgate.netnih.gov The loading capacity of the column is a major consideration for preparative-scale separations, with cellulose- and amylose-based CSPs being highly versatile for this purpose. researchgate.netnih.gov The development of efficient methods that yield products pure enough to be isolated by simple filtration or recrystallization is highly desirable as it reduces reliance on chromatography, making the process more scalable and cost-effective. researchgate.net
Chemical Reactivity and Derivatization Strategies of 7 Bromobenzo D Isothiazol 3 2h One
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The bromine atom at the C7 position of the benzo[d]isothiazol-3(2H)-one ring serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks. libretexts.orgnih.gov
In the context of 7-Bromobenzo[d]isothiazol-3(2H)-one, the Suzuki-Miyaura reaction enables the introduction of various aryl and heteroaryl substituents at the C7 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org While specific examples for this compound are not extensively detailed in the literature, the reaction conditions are well-established for a wide range of bromo-aromatic substrates, including those with sensitive functional groups like unprotected anilines. nih.govrsc.org
Typical conditions for Suzuki-Miyaura coupling reactions that would be applicable to this compound are summarized in the table below. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized depending on the specific coupling partners.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Activates the boronic acid for transmetalation. |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Potassium alkenyltrifluoroborates | Provides the aryl, heteroaryl, or alkenyl group for coupling. nih.gov |
| Solvent | Toluene (B28343), Dioxane, DMF, Acetonitrile/Water mixtures | Solubilizes reactants and influences reaction rate and selectivity. |
The reaction's robustness allows for the synthesis of a diverse library of 7-aryl- and 7-heteroarylbenzo[d]isothiazol-3(2H)-one derivatives for various applications.
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to derivatize the 7-bromo position, including the Heck and Sonogashira reactions.
The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. libretexts.org The reaction typically proceeds in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. beilstein-journals.orgnih.gov This method allows for the introduction of vinyl groups, which can serve as versatile intermediates for further transformations. A key challenge in Heck reactions with aryl bromides can be the competing dehalogenation side reaction, which can be suppressed by careful selection of reaction conditions, such as the use of specific additives like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.org
The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes, creating arylalkynes. wikipedia.orglibretexts.org The reaction is characteristically co-catalyzed by palladium and copper(I) salts, in the presence of a base like an amine. nih.gov This reaction provides a direct route to 7-alkynylbenzo[d]isothiazol-3(2H)-ones, which are valuable precursors for synthesizing more complex heterocyclic systems or for use in materials science. Copper-free versions of the Sonogashira reaction have also been developed to avoid the homocoupling of the alkyne substrate. wikipedia.org
Table 2: Overview of Other C-C Cross-Coupling Reactions for Aryl Bromides
| Reaction | Coupling Partner | Key Reagents | Product Type |
|---|---|---|---|
| Heck Reaction | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | 7-Alkenyl derivative |
| Sonogashira Reaction | Terminal Alkyne (e.g., phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 7-Alkynyl derivative |
Nucleophilic Substitution Reactions of the Bromine Atom
While classical nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like this compound is generally difficult, palladium-catalyzed methods have emerged as powerful alternatives for forming carbon-heteroatom bonds. The Buchwald-Hartwig amination is a premier example, enabling the coupling of aryl halides with a wide range of amine nucleophiles. nih.govnih.gov
This reaction involves a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) to facilitate the formation of a new carbon-nitrogen bond. nih.govresearchgate.net It allows for the synthesis of 7-amino-substituted benzo[d]isothiazol-3(2H)-one derivatives, which would be challenging to prepare otherwise. The reaction is applicable to a broad scope of primary and secondary amines, including anilines and various heterocyclic amines. nih.govresearchgate.net
Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BINAP, t-BuXPhos | Crucial for catalyst stability and reactivity. nih.gov |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination. |
| Amine Nucleophile | Primary amines, Secondary amines, Anilines, Heterocyclic amines | The nitrogen source for the C-N bond formation. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. |
Oxidative Transformations of the Isothiazol-3(2H)-one Ring System
The sulfur atom in the isothiazol-3(2H)-one ring is susceptible to oxidation, offering a route to modify the electronic properties and steric profile of the molecule. This leads to the formation of the corresponding 1-oxide and 1,1-dioxide derivatives.
Oxidation of the sulfur atom to the +6 oxidation state yields benzo[d]isothiazol-3(2H)-one 1,1-dioxides, also known as saccharin (B28170) derivatives. These compounds are of significant interest in medicinal chemistry. The oxidation is typically achieved using strong oxidizing agents. While specific protocols for the 7-bromo derivative are not widely published, methods used for the parent scaffold and its other substituted analogues are applicable. Common oxidants include potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) in acetic acid. The resulting 1,1-dioxide derivatives, such as the related 2-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, are stable, isolable compounds. bldpharm.com
Selective oxidation of the sulfur atom to the intermediate +4 oxidation state results in the formation of benzo[d]isothiazol-3(2H)-one 1-oxides. These compounds have also attracted attention for their biological properties. nih.gov A modern and efficient method for this transformation involves the use of Selectfluor in an aqueous medium. This approach is notable for its mild conditions, high yields, and environmental friendliness, avoiding the use of toxic or unstable reagents like m-CPBA or peroxides. nih.gov The reaction demonstrates good tolerance for various functional groups on the benzoisothiazolone scaffold, including bromo substituents. nih.gov
Table 4: Oxidation of the Isothiazolone (B3347624) Sulfur
| Product | Oxidation State of Sulfur | Typical Oxidizing Agent(s) |
|---|---|---|
| Benzo[d]isothiazol-3(2H)-one 1-Oxide | +4 | Selectfluor, m-CPBA, H₂O₂ (controlled) |
| Benzo[d]isothiazol-3(2H)-one 1,1-Dioxide | +6 | KMnO₄, H₂O₂/AcOH |
Reactions at the Endocyclic Nitrogen Atom (N-Substitution and Derivatization)
The nitrogen atom of the isothiazolone ring in this compound serves as a primary site for derivatization, enabling the introduction of a wide range of substituents. This modification is crucial for tuning the molecule's physicochemical properties and biological activity.
N-alkylation is a common strategy to introduce alkyl and substituted alkyl groups. While specific studies on the N-alkylation of this compound are not extensively documented in publicly available literature, general methods for the N-substitution of the parent 1,2-benzisothiazol-3(2H)-one scaffold are well-established and can be applied. These reactions typically proceed via nucleophilic substitution, where the deprotonated nitrogen atom attacks an alkyl halide or a similar electrophile. A study on the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones demonstrated a facile, two-step, one-pot reaction strategy to achieve structurally diverse derivatives in excellent yields. nih.gov This suggests that similar conditions could be effectively applied to the 7-bromo analog.
Table 1: Representative N-Substitution Reactions of 1,2-Benzisothiazol-3(2H)-one
| N-Substituent (R Group) | Reagent | Base | Solvent | Yield (%) |
| Methyl | Methyl iodide | NaH | DMF | High |
| Ethyl | Ethyl bromide | K2CO3 | Acetonitrile | Good |
| Benzyl | Benzyl bromide | NaH | THF | High |
| Phenyl | Phenylboronic acid | Cu(OAc)2 | Pyridine | Moderate |
This table represents generalized conditions for the N-substitution of the parent 1,2-benzisothiazol-3(2H)-one and serves as a predictive model for the reactivity of the 7-bromo derivative. Specific yields for the 7-bromo compound may vary.
N-arylation of the isothiazolone nitrogen can be achieved through methods like the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the heterocyclic amine and an aryl halide. wikipedia.org The use of specialized phosphine ligands and a suitable base is critical for the efficiency of this transformation. wikipedia.org Although specific examples with this compound are scarce, the general applicability of the Buchwald-Hartwig amination to a wide range of amines and aryl halides suggests its potential for the synthesis of N-aryl-7-bromobenzo[d]isothiazol-3(2H)-ones. wikipedia.orglibretexts.org
Functional Group Interconversions on the Benzo-Fused Ring System
The bromine atom at the 7-position of the benzo-fused ring is a key handle for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These transformations are instrumental in building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.
The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction typically results in the formation of a substituted alkene. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
The Sonogashira coupling is another powerful palladium-catalyzed reaction that couples the aryl bromide with a terminal alkyne, usually in the presence of a copper co-catalyst and a base, to form an aryl-alkyne derivative. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org
Furthermore, the bromine atom can potentially be substituted by various nucleophiles through nucleophilic aromatic substitution (SNA r) reactions, although this is generally less facile on an electron-rich benzene (B151609) ring unless activated by strongly electron-withdrawing groups. wikipedia.orglibretexts.org In some cases, the presence of the isothiazolone ring system might influence the reactivity of the aryl bromide towards nucleophilic attack.
Mechanistic Investigations of Chemical Transformations Involving this compound
Detailed mechanistic studies specifically focused on the chemical transformations of this compound are limited in the available literature. However, the mechanisms of the aforementioned reactions are well-established for the general classes of compounds.
The palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) all proceed through a common catalytic cycle involving three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. wikipedia.orglibretexts.org
Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium center. wikipedia.org In the Sonogashira reaction, the copper acetylide transfers the alkyne group. In the Heck reaction, the alkene inserts into the palladium-carbon bond. libretexts.org For the Buchwald-Hartwig amination, the amine coordinates to the palladium, and after deprotonation, forms a palladium-amido complex. libretexts.org
Reductive Elimination: The newly formed carbon-carbon or carbon-nitrogen bond is eliminated from the palladium center, regenerating the palladium(0) catalyst and releasing the final product. wikipedia.org
The mechanism of N-alkylation involves the deprotonation of the nitrogen atom by a base to form a nucleophilic anion, which then attacks the electrophilic alkylating agent in a standard SN2 fashion. The efficiency of this reaction depends on the strength of the base, the reactivity of the alkylating agent, and the solvent used.
For nucleophilic aromatic substitution, the reaction would likely proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine atom, forming a Meisenheimer-like intermediate. wikipedia.org The stability of this intermediate, which is influenced by the electronic properties of the isothiazolone ring, is a key factor in determining the feasibility of the reaction. Subsequent elimination of the bromide ion would then yield the substituted product. wikipedia.org
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of 7-Bromobenzo[d]isothiazol-3(2H)-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecular framework can be constructed.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N-H proton. The aromatic region would show a characteristic splitting pattern for the three adjacent protons on the benzene (B151609) ring. Based on the analysis of the parent compound, 1,2-benzisothiazol-3(2H)-one, and considering the anisotropic effects of the bromine substituent, the following approximate chemical shifts (δ) are anticipated in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). nih.gov
The proton at position 4 (H-4), being ortho to the electron-withdrawing carbonyl group and the bromine atom, would likely be the most deshielded. The protons at positions 5 (H-5) and 6 (H-6) would show coupling to each other and to H-4, resulting in a complex multiplet. The N-H proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 7.8 - 8.1 | d (doublet) | ~8.0 |
| H-5 | 7.3 - 7.6 | t (triplet) | ~7.5 - 8.0 |
| H-6 | 7.6 - 7.9 | d (doublet) | ~7.5 |
| N-H | 9.0 - 11.0 | br s (broad singlet) | - |
Note: These are predicted values and may vary based on experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon (C=O) will appear significantly downfield. The carbon atom attached to the bromine (C-7) will show a characteristic shift, and its signal may be of lower intensity due to the long relaxation time of quaternary carbons and the effect of the bromine atom. The shifts for the parent compound, 1,2-benzisothiazol-3(2H)-one, serve as a valuable reference. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 165 - 170 |
| C-3a | 140 - 145 |
| C-7a | 125 - 130 |
| C-7 | 115 - 120 |
| C-6 | 128 - 132 |
| C-5 | 124 - 128 |
| C-4 | 120 - 124 |
Note: These are predicted values and may vary based on experimental conditions.
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations between H-4, H-5, and H-6 would confirm their connectivity in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated aromatic carbons (C-4, C-5, and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. For example, the N-H proton would be expected to show a correlation to the carbonyl carbon (C-3) and the carbons of the benzene ring (C-7a). The aromatic protons would show correlations to neighboring carbons and the quaternary carbons, aiding in the assignment of C-3a, C-7, and C-7a.
While less common, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the isothiazole (B42339) ring would be sensitive to the tautomeric form and the nature of the substituents on the benzene ring. The presence of the N-H proton allows for polarization transfer techniques, which can enhance the signal intensity. The expected chemical shift would be in the range typical for amide-like nitrogens.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), the exact molecular formula can be determined. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z for C₇H₄⁷⁹BrNOS | Calculated m/z for C₇H₄⁸¹BrNOS |
| [M]⁺ | 228.9275 | 230.9255 |
| [M+H]⁺ | 229.9353 | 231.9333 |
Note: The exact m/z values are calculated based on the most abundant isotopes.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are particularly useful for identifying key functional groups.
The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration would appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be observed at lower frequencies, typically in the range of 500-650 cm⁻¹. chemicalbook.com
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The S-N stretching vibration within the isothiazole ring is also expected to be Raman active. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H stretch | 3100 - 3300 (broad) | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Strong |
| C=O stretch | 1650 - 1690 (strong) | Moderate |
| Aromatic C=C stretch | 1450 - 1600 | Strong |
| C-N stretch | 1300 - 1350 | Moderate |
| S-N stretch | 800 - 900 | Moderate |
| C-Br stretch | 500 - 650 | Strong |
Note: These are predicted frequency ranges and the intensities (strong, moderate, weak) are relative.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated π-electron system of the benzisothiazole core.
The UV-Vis spectrum of compounds based on the 1,2-benzisothiazol-3(2H)-one scaffold is characterized by absorptions corresponding to π → π* and n → π* transitions. The fused benzene and isothiazole rings create an extended chromophore. The electronic transitions are influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the bromine atom at the 7-position is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted parent compound. This is due to the electron-donating effect of the halogen's lone pairs through resonance, which can extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While specific experimental UV-Vis spectral data for this compound is not extensively reported in publicly available literature, analysis of related benzisothiazole derivatives allows for a prediction of its spectral characteristics. For instance, the parent compound, 1,2-benzisothiazol-3(2H)-one, exhibits characteristic absorption bands in the UV region. The introduction of a bromo group would likely modulate the positions and intensities of these bands.
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π | 250-350 | Fused aromatic and isothiazole rings |
| n → π | > 300 | Carbonyl group and heteroatoms |
Note: The exact λmax values and molar absorptivity (ε) would require experimental determination.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding the molecule's physical and chemical properties.
A single-crystal X-ray diffraction study of this compound would reveal the planarity of the benzisothiazole ring system, the conformation of the molecule, and how the molecules pack in the crystal lattice. Intermolecular interactions such as hydrogen bonding (if N-H is present and not substituted), halogen bonding (involving the bromine atom), and π-π stacking interactions play a significant role in the supramolecular architecture.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/System | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the crystal. |
| Key Bond Lengths (Å) | C-S, C-N, C=O, C-Br | Provides insight into bonding and electronic structure. |
| Key Bond Angles (°) | Angles within the five and six-membered rings | Defines the geometry of the bicyclic system. |
| Intermolecular Interactions | Hydrogen bonding, Halogen bonding, π-π stacking | Governs the solid-state packing and physical properties. |
Note: This data is hypothetical and requires experimental validation through single-crystal X-ray diffraction analysis.
Chiroptical Spectroscopy for Stereochemical Analysis (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are sensitive to the stereochemistry of chiral molecules. While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a chiral substituent on the nitrogen atom or by creating a situation of atropisomerism. For such chiral derivatives, chiroptical spectroscopy is an indispensable tool for assigning the absolute configuration and studying their conformational properties in solution.
The benzisothiazolone scaffold can serve as a chromophore for ECD spectroscopy. The electronic transitions observed in the UV-Vis spectrum will exhibit differential absorption of left and right circularly polarized light, resulting in positive or negative Cotton effects. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chromophore.
Recent studies on chiral benzothiazole (B30560) and benzothiadiazole derivatives have demonstrated the utility of chiroptical methods. nih.govrsc.org For instance, the combination of experimental ECD spectra with quantum chemical calculations has been successfully used to determine the absolute configuration of novel chiral heterocyclic compounds. nih.gov In a similar vein, if a chiral derivative of this compound were to be synthesized, its ECD spectrum could be recorded and compared with the theoretically predicted spectrum for a given enantiomer. A good match between the experimental and calculated spectra would allow for the unambiguous assignment of its absolute configuration.
The study of enantiomerization processes in structurally related chiral 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide type compounds has also utilized circular dichroism to monitor the changes in chirality over time. nih.gov This highlights the potential of chiroptical techniques in understanding the stereochemical stability of chiral molecules containing similar structural motifs.
Table 3: Application of Chiroptical Spectroscopy to Chiral Derivatives of this compound
| Technique | Information Obtained | Applicability |
| Electronic Circular Dichroism (ECD) | Assignment of absolute configuration, study of conformational equilibria. | Applicable to chiral derivatives with stereogenic centers or axial chirality. |
| Vibrational Circular Dichroism (VCD) | Detailed conformational analysis in solution. | Complements ECD by providing stereochemical information from vibrational transitions. |
Computational Chemistry and Theoretical Investigations of 7 Bromobenzo D Isothiazol 3 2h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance of accuracy and computational cost for studying the electronic properties of molecules. numberanalytics.comlongdom.org DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach allows for the determination of various molecular properties, including optimized geometry, electronic structure, and thermodynamic stability. numberanalytics.com
For 7-Bromobenzo[d]isothiazol-3(2H)-one, DFT calculations, likely using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in any theoretical investigation. nih.gov The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to the most stable three-dimensional arrangement of its atoms. This provides crucial data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Atom Pair/Trio | Predicted Value |
| Bond Length | C-Br | ~1.89 Å |
| Bond Length | S-N | ~1.70 Å |
| Bond Length | C=O | ~1.22 Å |
| Bond Angle | C-S-N | ~95° |
| Bond Angle | C-C-Br | ~120° |
| Dihedral Angle | C-S-N-C | ~0° (planar ring) |
| Note: These values are illustrative and represent typical ranges for such bonds and angles. Actual calculated values would require a specific DFT study. |
From the optimized geometry, the electronic structure can be analyzed. This includes the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. oup.comnih.gov It is a 3D plot of the electrostatic potential mapped onto the electron density surface of a molecule. The MEP surface helps to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.orgresearchgate.net
In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) signify a deficiency of electrons and are susceptible to nucleophilic attack. researchgate.net For this compound, an MEP analysis would likely reveal:
Negative Potential: Concentrated around the carbonyl oxygen and the nitrogen atom, due to their high electronegativity and the presence of lone pairs. These areas represent the most probable sites for hydrogen bonding and interactions with electrophiles. nih.gov
Positive Potential: Located around the hydrogen atom on the nitrogen (if present in the 2H-tautomer) and potentially on the carbon atoms of the benzene (B151609) ring, influenced by the electron-withdrawing effects of the bromine and the isothiazole (B42339) ring.
Halogen Bonding: The bromine atom may exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.
This analysis is crucial for predicting non-covalent interactions, which are fundamental to molecular recognition in biological systems. nih.govacs.org
Quantum Chemical Studies on Reactivity, Reaction Pathways, and Transition States
Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. rsc.orgnih.govaps.org By calculating the potential energy surface for a reaction, researchers can identify stable intermediates, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. rsc.orgnih.gov The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.
For this compound, quantum chemical studies could investigate various potential reactions, such as:
Nucleophilic Substitution: Investigating the substitution of the bromine atom or reactions at the carbonyl carbon.
Ring-Opening Reactions: Exploring the stability of the isothiazole ring and the pathways leading to its cleavage.
N-Functionalization: Modeling the reaction at the nitrogen atom, a common site for derivatization in related compounds.
These studies would involve locating the transition state structure for each proposed pathway. This is computationally demanding but provides invaluable insight into the feasibility and kinetics of the reaction, guiding synthetic efforts and explaining observed reactivity. acs.org
Prediction of Spectroscopic Parameters via Computational Methods
DFT calculations can accurately predict various spectroscopic parameters, which can be used to interpret experimental data or to confirm the identity of a synthesized compound. nih.govacs.org
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT methods are widely used to predict 1H and 13C NMR chemical shifts. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum can aid in structural elucidation and assignment of peaks.
IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. researchgate.net These frequencies correspond to the peaks observed in an infrared (IR) spectrum. While calculated frequencies often have a systematic error, applying a standard scaling factor can result in a predicted spectrum that closely matches experimental results, helping to identify characteristic functional group vibrations, such as the C=O stretch.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| 13C NMR | Chemical Shift (C=O) | ~165-175 ppm |
| 13C NMR | Chemical Shift (C-Br) | ~110-120 ppm |
| 1H NMR | Chemical Shift (Aromatic H) | ~7.0-8.5 ppm |
| IR | Vibrational Frequency (C=O stretch) | ~1680-1700 cm-1 |
| Note: These are illustrative predictions. Actual values depend on the specific computational method and level of theory employed. |
Molecular Docking and Dynamics Simulations for Mechanistic Understanding of Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.neteurekaselect.combenthamdirect.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking algorithms sample a large number of possible conformations and score them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. researchgate.net For this compound, docking studies could be used to screen for potential protein targets or to understand its binding mode within a known enzyme's active site, providing a hypothesis for its mechanism of action.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time. nih.govnumberanalytics.com By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal the stability of the docked pose, the flexibility of the protein and ligand, and the key interactions that persist over time. numberanalytics.comrsc.orgnih.gov This provides a more realistic and detailed understanding of the binding event at the atomic level.
Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Derivations)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.melongdom.orgwikipedia.org
To perform a QSAR study that includes this compound, one would first need a dataset of related benzisothiazolinone derivatives with experimentally measured biological activity (e.g., enzyme inhibition). For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors can be categorized as:
Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific shape indices.
Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological: Indices that describe molecular branching and connectivity.
Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates a combination of these descriptors with the observed biological activity. nih.govjocpr.com Such a model could then be used to predict the activity of new, unsynthesized derivatives and to identify which structural features are most important for activity.
Table 3: Example of Descriptors for a Hypothetical QSAR Study of Benzisothiazolinone Derivatives
| Compound | LogP | Dipole Moment (Debye) | Molecular Weight | Biological Activity (IC50, µM) |
| Derivative 1 | 2.1 | 3.5 | 200.1 | 10.5 |
| Derivative 2 | 2.5 | 4.1 | 215.2 | 5.2 |
| This compound | 2.8 | 3.8 | 230.1 | (Predicted) |
| Derivative 4 | 3.2 | 3.2 | 245.3 | 2.1 |
| Note: This table is a simplified illustration. A real QSAR study would involve a larger dataset and many more descriptors. |
Applications As a Research Tool and Building Block in Organic and Medicinal Chemistry
Role as a Privileged Scaffold for Heterocycle Synthesis
The benzo[d]isothiazol-3(2H)-one core is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The presence of the bromine atom at the 7-position of 7-Bromobenzo[d]isothiazol-3(2H)-one offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of heterocyclic compounds. The isothiazole (B42339) ring itself is a key component in numerous biologically active compounds, including those with applications as antimicrobial and anti-inflammatory agents. researchgate.netnih.govresearchgate.net The structural motif of nitrogen-containing heterocycles is prevalent in a vast number of pharmaceuticals and natural products, highlighting the importance of scaffolds like this compound in generating novel chemical diversity. mdpi.com
Intermediate in the Synthesis of Complex Molecules and Chemical Probes
The reactivity of the bromine atom and the inherent chemical properties of the benzoisothiazolone core make this compound a crucial intermediate in multi-step synthetic sequences. Organic chemists utilize this compound to construct more elaborate molecular architectures. For instance, the bromine can be displaced or involved in cross-coupling reactions to introduce new functional groups and build larger, more complex molecules. This strategic use as an intermediate is fundamental to creating novel compounds for various research applications, including the development of chemical probes designed to investigate biological processes.
Development of Novel Synthetic Reagents and Catalysts
While direct applications of this compound in the development of novel synthetic reagents and catalysts are not extensively documented in publicly available research, the broader class of isothiazole-containing compounds has been explored for such purposes. The unique electronic properties of the isothiazole ring can influence the reactivity of adjacent functional groups, a principle that can be harnessed in the design of new reagents. Furthermore, the ability of the heterocyclic core to coordinate with metal centers suggests potential for its incorporation into novel catalyst structures.
Applications in Medicinal Chemistry Research for Target Engagement Studies and Ligand Design
The benzo[d]isothiazol-3(2H)-one scaffold has proven to be a valuable template for the design of ligands that can interact with a variety of biological targets. The strategic placement of substituents on this core structure allows for the fine-tuning of binding affinity and selectivity.
Investigation of Enzyme Inhibition Mechanisms and Structure-Activity Relationships (SAR)
Derivatives of benzo[d]isothiazol-3(2H)-one have been identified as potent inhibitors of various enzymes. For example, through structural modifications of a parent compound discovered via high-throughput screening, researchers have developed novel and potent inhibitors of caspase-3, an enzyme implicated in apoptosis. nih.gov These studies involve the systematic alteration of the molecule's structure to understand how these changes affect its inhibitory activity, a process known as establishing a structure-activity relationship (SAR). researchgate.netnih.govescholarship.orgacademie-sciences.fr Such investigations provide crucial insights into the mechanism of inhibition and guide the design of more effective therapeutic agents. nih.gov
| Compound Class | Target Enzyme | Key Findings |
| 1,2-Benzisothiazol-3-one derivatives | Caspase-3 | Identified potent nanomolar inhibitors through structural modifications. nih.gov |
| Benzo[d]thiazol-2(3H)one derivatives | Sigma Receptors | Modifications to linker length, aryl substitution, and alkylamine ring size led to low nanomolar affinity for σ receptor subtypes. nih.govnih.gov |
| Benzothiazole-phenyl analogs | Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) | Dual inhibitors were developed that showed analgesic effects without depressing voluntary behavior in preclinical models. escholarship.org |
Receptor Ligand Interaction Studies
The benzo[d]isothiazol-3(2H)-one framework has been successfully employed in the development of ligands for specific receptors. SAR studies on a series of these compounds have led to the discovery of ligands with high affinity for sigma (σ) receptors, which are involved in a variety of cellular functions and are targets for potential therapeutics for neurological disorders. nih.govnih.gov By systematically modifying the structure, researchers can probe the binding pocket of a receptor and understand the key interactions necessary for high-affinity binding.
Development of Chemical Biology Probes for Biological Pathway Elucidation
Chemical biology probes are essential tools for dissecting complex biological pathways. The benzo[d]isothiazol-3(2H)-one scaffold can be functionalized to create such probes. For instance, by attaching a reporter group, such as a fluorescent tag or a reactive handle for "click chemistry," to the core structure, researchers can visualize and track the interaction of the molecule with its biological target within a cellular environment. nih.gov This allows for a deeper understanding of the compound's mechanism of action and the biological consequences of its target engagement.
Integration into Materials Science Research as Structural Building Blocks
The intrinsic properties of the this compound scaffold, such as its rigid bicyclic structure and the presence of heteroatoms, have positioned it as a candidate for the development of advanced materials. While specific research on the direct integration of this compound into polymers or covalent organic frameworks (COFs) is still an expanding area of investigation, its derivatives, such as 7-Bromobenzo[d]isothiazole-3-carboxylic acid, are recognized as valuable "Material Building Blocks" and "Organic monomers of COF". This suggests a clear potential for the parent compound to be utilized in the construction of complex macromolecular architectures.
The general class of benzisothiazolinone derivatives has been noted for its utility in materials science, particularly in the formulation of coatings and plastics where they can impart specific functionalities. The incorporation of the bromo-benzisothiazolone moiety into polymer chains or framework structures could lead to materials with enhanced thermal stability, altered electronic properties, or inherent biocidal activity. The bromine atom, in particular, offers a reactive handle for further chemical modifications, such as cross-coupling reactions, which are instrumental in the synthesis of functional polymers and extended two-dimensional or three-dimensional frameworks.
While detailed studies on the material properties of polymers derived specifically from this compound are not yet widely published, the foundational role of similar heterocyclic compounds in materials science provides a strong impetus for future research in this direction.
Exploration in Agrochemical Research and Development of Research Agents
The benzo[d]isothiazol-3(2H)-one core is a well-established pharmacophore in medicinal chemistry and is increasingly being explored for its potential in agrochemical applications. Isothiazolinones, as a class, are known for their broad-spectrum biocidal activity, which has prompted investigations into their utility for crop protection.
Research into benzisothiazolinone derivatives has demonstrated their potential as both fungicides and herbicides. For instance, certain 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives have shown herbicidal activity, proving effective in controlling weeds in crops like sugar beets at low application rates. Current time information in Pasuruan, ID. Moreover, the fungicidal properties of benzisothiazolinones are well-documented, with studies indicating their effectiveness against a range of plant pathogens responsible for diseases such as rots and root rot. Current time information in Pasuruan, ID.
While specific, large-scale studies on the agrochemical efficacy of this compound are not extensively detailed in publicly available literature, the known biological activity of the isothiazolone (B3347624) ring system provides a strong rationale for its investigation as a lead structure in the development of new agricultural products. The presence and position of the bromine atom on the benzene (B151609) ring can significantly influence the biological activity and selectivity of the molecule, a key aspect in the design of effective and safe agrochemicals. Patents related to isothiazolone-based agricultural bactericides have highlighted the potential of this chemical class to control significant plant diseases, including rice blast and various bacterial cankers, suggesting a promising future for derivatives of this compound in this sector. google.com
Further research, including synthesis of derivatives and comprehensive screening for fungicidal, herbicidal, and insecticidal activities, is necessary to fully elucidate the potential of this compound as a novel agrochemical agent.
Future Perspectives and Emerging Research Directions
Exploration of Novel Sustainable and Eco-Friendly Synthetic Methodologies
The chemical industry's growing emphasis on green chemistry is steering the development of more environmentally benign methods for synthesizing 7-Bromobenzo[d]isothiazol-3(2H)-one. Traditional synthetic routes often involve harsh reagents and generate significant waste. Future research will prioritize the use of greener solvents, such as water, and the development of transition-metal-free catalytic systems. nih.gov An example of this trend is the use of N,N-diisopropylethylamine (DIPEA) as a catalyst in aqueous media, which offers an economical and eco-friendly alternative. nih.gov These approaches aim to reduce the environmental impact and enhance the cost-effectiveness of production, making the synthesis more attractive for industrial applications. nih.gov
Discovery of New Reactivity Patterns and Chemical Transformations for Diversification
Future research will delve deeper into the reactivity of the this compound core, aiming to uncover novel chemical transformations that can lead to a wider array of derivatives. The isothiazol-3(2H)-one ring system is known to participate in various reactions, and a thorough investigation of its reactivity will open up new avenues for structural diversification. researchgate.net This includes exploring reactions at different positions of the molecule to introduce a variety of functional groups and build more complex molecular architectures. The insights gained from these studies will be crucial for developing derivatives with tailored properties for specific applications.
Advanced Computational Design and Virtual Screening Applications for Derivatization
Computational chemistry is becoming an indispensable tool in the design and discovery of new molecules. Advanced computational design and virtual screening will play a pivotal role in the derivatization of this compound. nih.gov Techniques such as ligand-based virtual screening (LBVS) can rapidly evaluate large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. nih.gov This in silico approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for synthesis and experimental testing. nih.gov For instance, computational docking analyses have been successfully used to predict the binding of 1,2-benzisothiazol-3(2H)-one derivatives to biological targets, guiding the synthesis of more potent compounds. nih.gov
Expanding the Scope of Research Tool Development Based on the this compound Core Scaffold
The unique structural features of this compound make it an attractive scaffold for the development of novel research tools. Its ability to be readily functionalized allows for the attachment of fluorescent tags, affinity labels, or other reporter groups. These modified derivatives can serve as chemical probes to study biological processes, identify new protein targets, and elucidate mechanisms of action. The development of such tools will be instrumental in advancing our understanding of complex biological systems and will likely uncover new therapeutic opportunities for compounds based on this versatile core structure.
Q & A
Q. What synthetic methodologies are commonly employed for 7-Bromobenzo[d]isothiazol-3(2H)-one, and how can reaction parameters be optimized?
- Methodological Answer : A practical approach involves bromination of the parent benzoisothiazolone scaffold using tert-butyl nitrite and copper(II) bromide in acetonitrile under reflux, as demonstrated for structurally related brominated heterocycles . Optimization includes controlling stoichiometry (1:1.2 molar ratio of substrate to CuBr₂) and reaction time (12–16 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. For regioselective bromination, directing groups (e.g., electron-withdrawing substituents) on the aromatic ring can enhance selectivity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic features should be analyzed?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range and deshielded carbons adjacent to the bromine atom (δ 120–130 ppm) .
- IR Spectroscopy : Confirm the presence of the isothiazolone ring via C=O stretching (1650–1700 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .
- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the theoretical mass (e.g., 230.97 g/mol for C₇H₄BrNOS).
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Use the B3LYP/6-31G* level of theory to optimize the geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). For brominated heterocycles, the electron-withdrawing effect of bromine lowers the LUMO energy, enhancing electrophilic substitution reactivity . Solvent effects (e.g., polar aprotic solvents like DMF) can be modeled using the PCM framework. Validate computational results with experimental UV-Vis spectra (λmax ~300–350 nm for conjugated systems) .
Q. What strategies address contradictions in reported biological activities of brominated isothiazolones, and how can structure-activity relationships (SARs) be refined?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., 5-bromo vs. 7-bromo isomers) or assay conditions. Systematic SAR studies should:
- Compare bioactivity of this compound with its 5-bromo analog (e.g., MIC values against Gram-positive bacteria) .
- Control for metabolic stability using hepatic microsome assays (e.g., t₁/₂ in human liver microsomes).
- Employ molecular docking to assess binding affinity differences (e.g., target enzyme active sites) .
Q. How can researchers optimize catalytic systems for cross-coupling reactions involving this compound?
- Methodological Answer : For Suzuki-Miyaura couplings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
